molecular formula C13H8N6O7 B11053114 N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11053114
M. Wt: 360.24 g/mol
InChI Key: FTDVODVPTIRNGY-UHFFFAOYSA-N
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Description

N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-METHYL-N-(4-NITROPHENYL)AMINE is a complex organic compound that belongs to the class of benzoxadiazoles These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-METHYL-N-(4-NITROPHENYL)AMINE typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups into the benzoxadiazole ring.

    Amination: Substitution of hydrogen atoms with amine groups.

    Methylation: Addition of a methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the nitro groups.

    Reduction: Reduction of nitro groups to amines is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxadiazoles with various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and in the development of new materials.

    Biology: Potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to a cascade of biochemical events. The nitro groups could play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-(trifluoromethyl)phenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
  • N-(4-nitrophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

Uniqueness

N-(5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-YL)-N-METHYL-N-(4-NITROPHENYL)AMINE is unique due to the specific arrangement of nitro groups and the presence of a methyl group on the nitrogen atom. This structure may confer distinct chemical and physical properties, making it suitable for specialized applications.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C13H8N6O7

Molecular Weight

360.24 g/mol

IUPAC Name

N-methyl-5,7-dinitro-N-(4-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C13H8N6O7/c1-16(7-2-4-8(5-3-7)17(20)21)13-10(19(24)25)6-9(18(22)23)11-12(13)15-26-14-11/h2-6H,1H3

InChI Key

FTDVODVPTIRNGY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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